molecular formula C9H7Cl4NO B14612438 Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- CAS No. 58956-86-8

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)-

Cat. No.: B14612438
CAS No.: 58956-86-8
M. Wt: 287.0 g/mol
InChI Key: UFIVMACNBWQXNT-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- is an organic compound with the molecular formula C9H7Cl4NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group and the benzene ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of dichloroethyl or monochloroethyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the chlorine and trichloroethyl substitutions.

    4-Chlorobenzamide: Similar structure but without the trichloroethyl group.

    N-(2-Chloroethyl)benzamide: Contains a 2-chloroethyl group instead of the 1,2,2-trichloroethyl group.

Uniqueness

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the chlorine atom on the benzene ring and the trichloroethyl group on the amide nitrogen. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58956-86-8

Molecular Formula

C9H7Cl4NO

Molecular Weight

287.0 g/mol

IUPAC Name

4-chloro-N-(1,2,2-trichloroethyl)benzamide

InChI

InChI=1S/C9H7Cl4NO/c10-6-3-1-5(2-4-6)9(15)14-8(13)7(11)12/h1-4,7-8H,(H,14,15)

InChI Key

UFIVMACNBWQXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)Cl)Cl

Origin of Product

United States

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